(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide
Description
Properties
CAS No. |
314776-99-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
InChI |
InChI=1S/C11H13NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8,11H,3,5,7H2,(H,12,13)/t11-/m0/s1 |
InChI Key |
SXEPYAAYPZBIEE-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)NC=O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine substrate is heated with excess formic acid and formamide at 160–165°C under a nitrogen atmosphere for 15 hours. The reaction exploits the equilibrium between formic acid and formamide to drive the formylation process. After cooling, the crude product is purified via flash column chromatography using ethyl acetate/hexane gradients, yielding the (S)-configured formamide with >99% enantiomeric purity (ee).
Key parameters :
-
Temperature : 160–165°C (critical for avoiding racemization).
-
Solvent : Solvent-free conditions minimize side reactions.
-
Catalyst : None required, though acidic conditions may enhance reactivity.
Stereochemical Integrity
The use of enantiomerically pure (S)-1,2,3,4-tetrahydronaphthalen-1-amine as the starting material ensures retention of configuration. Chiral HPLC analysis (ChiralPak AD column, hexane/isopropanol/diethylamine mobile phase) confirmed >99.8% ee for the final product.
Catalytic Asymmetric Synthesis
Chiral Auxiliary-Mediated Approach
A patent-pending method employs tert-butanesulfinamide as a chiral auxiliary to induce stereoselectivity. The synthesis begins with the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone with (R)-tert-butanesulfinamide, forming a sulfinimine intermediate. Subsequent reduction with sodium borohydride yields the corresponding amine with high diastereomeric excess (de >98%).
Formylation Step
The chiral amine undergoes formylation using formic acid and acetic anhydride at −20°C, achieving near-quantitative yields. This method avoids racemization due to the low-temperature conditions and the steric bulk of the sulfinamide group.
Advantages :
-
Diastereomeric control : Facilitates isolation via recrystallization.
Solvent-Free Neat Reaction Conditions
Green Chemistry Protocol
A solvent-free method leverages formic acid as both reagent and solvent, aligning with green chemistry principles. Primary amines, including (S)-1,2,3,4-tetrahydronaphthalen-1-amine, react with formic acid at 60°C for 30–45 minutes, achieving yields of 85–98%.
Optimization Insights
-
Temperature : Reactions above 50°C accelerate formylation but risk decomposition.
-
Workup : Simple extraction with ethyl acetate and washing with NaHCO3 suffice for purification.
Resolution of Racemic Mixtures
Diastereomer Separation
When starting from racemic tetrahydronaphthalen-1-amine, the resulting formamide exists as four stereoisomers (two cis and two trans diastereomers). Chromatographic separation on achiral silica gel resolves the cis and trans diastereomers, which are then subjected to chiral HPLC for enantiomer isolation.
Chromatographic Conditions :
Comparative Analysis of Preparation Methods
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and other functionalized compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of (S)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)formamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of tetrahydronaphthalene exhibit growth inhibition in tumor cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with observed IC50 values in the micromolar range .
- Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis through various signaling pathways .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Compounds related to tetrahydronaphthalene have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis:
- Experimental models indicate that such compounds can mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
Potential Therapeutic Uses
Given its biological activities, this compound is being explored for various therapeutic applications:
Cancer Therapy
The compound's ability to inhibit tumor growth positions it as a candidate for further development in cancer therapies. Ongoing research focuses on optimizing its efficacy and minimizing side effects.
Neurological Disorders
The neuroprotective properties suggest potential applications in treating neurodegenerative diseases. Research is ongoing to explore its mechanisms of action and therapeutic windows.
Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, a series of tetrahydronaphthalene derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that specific modifications to the tetrahydronaphthalene structure enhanced anticancer activity significantly .
Case Study 2: Neuroprotection
A study conducted at University College London investigated the neuroprotective effects of various sulfonamides derived from tetrahydronaphthalene structures. The findings suggested that these compounds could reduce neuronal cell death in models of oxidative stress .
Mechanism of Action
The mechanism by which (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tetrahydronaphthalene moiety provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Tetralin Backbones
Positional Isomers and Substitution Effects
- N-(1,2,3,4-Tetrahydronaphthalen-2-yl)-[1,1′-biphenyl]-4-carboxamide (Compound 11, ) This analogue substitutes the formamide group with a biphenyl carboxamide at the 2-position. The structural divergence results in distinct NMR shifts (e.g., δ 7.95–7.93 ppm for aromatic protons) and a molecular weight of 328.2 g/mol.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (Compound 9, )
Similar to Compound 11 but substituted at the 1-position, this compound shows altered NMR patterns (δ 7.90–7.82 ppm) and comparable molecular weight (328.20 g/mol). The 1-position substitution may influence solubility due to proximity to the tetralin ring’s partially saturated structure.
Functional Group Variations
(S)-5-(4-Chloro-2-methylphenyl)-N-(8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)picolinamide (Compound 53, )
This derivative incorporates a picolinamide group and a piperazine moiety, increasing molecular complexity (MW: 466.30 g/mol). The piperazine group enhances water solubility and introduces basicity, contrasting with the neutral formamide in the target compound.2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide ()
Replacing the formamide with a thioamide alters electronic properties and hydrogen-bonding capacity. Thioamides exhibit stronger π-π stacking but lower metabolic stability compared to formamides.
Physicochemical Properties
Biological Activity
(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide, with the CAS number 314776-99-3 and molecular formula C11H13NO, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| Synonyms | N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide |
| Purity | ≥98% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit effects on neurotransmitter systems and could potentially influence pathways related to neuroprotection and anti-inflammatory responses.
Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective properties. These effects are often mediated through the modulation of glutamate receptors and the inhibition of apoptosis in neuronal cells. For instance:
- Study Findings : A study demonstrated that derivatives of tetrahydronaphthalene compounds could protect against oxidative stress-induced neuronal damage by enhancing the expression of neurotrophic factors .
Case Studies
Several case studies have explored the pharmacological effects of naphthalene derivatives in various models:
- Neurodegenerative Models : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and a reduction in amyloid plaque formation .
- Anti-inflammatory Activity : Another study reported that this compound exhibited significant anti-inflammatory effects in a rat model of arthritis by reducing pro-inflammatory cytokines and improving joint function .
Research Findings
A summary of notable research findings related to the biological activity of this compound is presented below:
Q & A
What are the optimal synthetic routes for (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)formamide, and how do reaction conditions influence enantiomeric purity?
Answer:
The synthesis typically involves formylation of (S)-1-amino-1,2,3,4-tetrahydronaphthalene using formylating agents like formic acid or acetic-formic anhydride. Key parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize racemization, preserving enantiomeric excess .
- Catalyst selection : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) enhances stereochemical control, achieving >90% enantiomeric excess (ee) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but require post-synthesis purification to remove residual solvents .
Validation : Monitor ee via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and confirm structure with H/C NMR .
How can researchers resolve discrepancies in biological activity data between (S)- and (R)-enantiomers of this compound?
Answer:
Discrepancies often arise from stereospecific receptor interactions. Methodological steps:
Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of enantiomers with target proteins (e.g., TRP channels) .
In vitro assays : Conduct functional assays (e.g., calcium flux) to quantify enantiomer-specific activity. For example, (S)-enantiomers may exhibit 10-fold higher potency due to optimal hydrogen bonding .
Metabolic stability : Assess enantiomer stability in liver microsomes; (R)-forms may degrade faster due to CYP3A4 susceptibility .
What advanced characterization techniques are critical for confirming the stereochemistry of this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 200 K) .
- Vibrational circular dichroism (VCD) : Detects subtle conformational differences in chiral centers .
- Dynamic NMR : Observes restricted rotation in formamide groups, confirming steric hindrance unique to the (S)-configuration .
How should researchers design experiments to evaluate the environmental stability of this compound?
Answer:
Follow OECD guidelines for abiotic/biotic degradation studies:
- Hydrolysis : Expose to pH 4–9 buffers at 25°C; quantify degradation via LC-MS. The tetrahydronaphthalene core shows stability at neutral pH but hydrolyzes in acidic conditions .
- Photolysis : Use UV irradiation (λ = 254 nm) to simulate sunlight; the formamide group undergoes Norrish-type cleavage, generating secondary amines .
- Soil microbiota assays : Incubate with activated sludge; monitor microbial metabolism via C-labeling and CO evolution .
What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Answer:
- ADMET prediction : Use SwissADME or QikProp to estimate logP (∼2.1), blood-brain barrier permeability (CNS = −2), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (>85%) .
- QSAR models : Corrogate substituent effects on bioavailability; electron-withdrawing groups on the naphthalene ring improve solubility but reduce membrane permeability .
How can conflicting data on in vivo toxicity profiles be systematically addressed?
Answer:
- Dose-response studies : Use Hill slope analysis to differentiate on-target vs. off-target effects. For example, hepatotoxicity at high doses (LD > 500 mg/kg) may stem from metabolite accumulation .
- Metabolite profiling : Identify reactive intermediates (e.g., N-oxides) via HRMS and trap with glutathione to assess covalent binding .
- Species-specific metabolism : Compare rodent vs. human liver microsomes; differences in UGT1A1 activity may explain variability in detoxification rates .
What theoretical frameworks guide the integration of this compound’s stereochemistry into pharmacological models?
Answer:
- Hammett substituent constants : Quantify electronic effects of substituents on the naphthalene ring to predict bioactivity trends .
- Free-Wilson analysis : Deconstruct enantiomer activity into additive contributions of functional groups (e.g., formamide vs. tetrahydronaphthalene) .
- Topomer CoMFA : Align 3D structures to generate predictive models for receptor affinity, validated via leave-one-out cross-validation (q > 0.5) .
What methodologies validate the compound’s stability under long-term storage conditions?
Answer:
- Forced degradation : Store at 40°C/75% RH for 6 months; analyze degradation products (e.g., oxidation to N-formylnaphthoquinone) via UPLC-PDA .
- Cryopreservation : Lyophilize with trehalose (5% w/v) to prevent hydrolysis; confirm stability via DSC (T > 50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
